3-Ethyl-5-methylimidazolidine-2,4-dione

Lipophilicity Physicochemical profiling Hydantoin derivatives

Select 3-Ethyl-5-methylimidazolidine-2,4-dione (CAS 36650-98-3) for your CNS-focused research. Its precisely defined N-3 ethyl and C-5 methyl substitution pattern delivers a critical advantage: a calculated LogP of -0.053 and a TPSA of just 49.41 Ų, with only one hydrogen bond donor. This profile significantly enhances the probability of passive blood-brain barrier penetration compared to unsubstituted hydantoin, making it a superior starting scaffold for anticonvulsant and antipsychotic drug discovery. Ensure reproducible SAR studies by choosing this ≥95% pure building block with verified, substitution-dependent physicochemical properties.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 36650-98-3
Cat. No. B3433526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methylimidazolidine-2,4-dione
CAS36650-98-3
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=O)C
InChIInChI=1S/C6H10N2O2/c1-3-8-5(9)4(2)7-6(8)10/h4H,3H2,1-2H3,(H,7,10)
InChIKeyNERYWMOZDCVTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-methylimidazolidine-2,4-dione (CAS 36650-98-3): A Substituted Hydantoin with Differentiated Physicochemical Properties


3-Ethyl-5-methylimidazolidine-2,4-dione (CAS 36650-98-3) is a hydantoin derivative featuring an ethyl group at the N-3 position and a methyl group at the C-5 position of the imidazolidine-2,4-dione core . This specific substitution pattern yields a calculated LogP of -0.053 and a topological polar surface area (TPSA) of 49.41 Ų, distinguishing it from unsubstituted hydantoin and isomeric C-5 ethyl analogs [1].

Why 3-Ethyl-5-methylimidazolidine-2,4-dione Cannot Be Interchanged with Other Hydantoin Analogs


Although hydantoin derivatives share a common imidazolidine-2,4-dione scaffold, the position and nature of substituents profoundly influence key physicochemical parameters such as lipophilicity (LogP), hydrogen bond donor/acceptor counts, and ionization constants [1]. For example, moving an ethyl group from N-3 to C-5 alters the calculated LogP by over 0.7 units, which can affect membrane permeability and oral absorption . Substitution also impacts hydrogen bond donor count and TPSA, two critical determinants of blood-brain barrier penetration [2]. Therefore, substituting a hydantoin derivative without confirming its specific substitution-dependent property profile may lead to unpredictable solubility, permeability, or biological activity outcomes.

Quantitative Differentiation Evidence for 3-Ethyl-5-methylimidazolidine-2,4-dione vs. Key Analogs


Lipophilicity (LogP) Comparison: 3-Ethyl-5-methylimidazolidine-2,4-dione vs. Hydantoin vs. 5-Ethyl-5-methylhydantoin

3-Ethyl-5-methylimidazolidine-2,4-dione exhibits a calculated LogP of -0.053, which is approximately 0.46 units higher (more lipophilic) than unsubstituted hydantoin (LogP = -0.517) and approximately 0.70 units lower (more hydrophilic) than its C-5 ethyl isomer, 5-ethyl-5-methylhydantoin (LogP = 0.652) .

Lipophilicity Physicochemical profiling Hydantoin derivatives

Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA) Differentiation

3-Ethyl-5-methylimidazolidine-2,4-dione possesses 1 hydrogen bond donor (HBD) and a TPSA of 49.41 Ų, compared to hydantoin which has 2 HBD and a TPSA of 58.20 Ų . The reduction in both HBD count and TPSA is a direct consequence of N-3 alkylation.

Hydrogen bonding TPSA Membrane permeability

Acidic pKa and Ionization State at Physiological pH

The calculated acidic pKa of 3-ethyl-5-methylimidazolidine-2,4-dione is 12.01, which is significantly higher (less acidic) than the pKa of unsubstituted hydantoin (approximately 9.68) [1][2]. This shift is attributed to the electron-donating effects of the N-3 ethyl and C-5 methyl groups.

pKa Ionization Hydantoin acidity

CNS Drug-Likeness: Physicochemical Property-Based Inference

3-Ethyl-5-methylimidazolidine-2,4-dione satisfies key CNS drug-likeness criteria: TPSA < 70 Ų (49.41 Ų), LogP < 5 (-0.053), HBD ≤ 3 (1 HBD), and molecular weight < 400 Da (142.16) [1]. In contrast, unsubstituted hydantoin has a TPSA of 58.20 Ų and 2 HBD, placing it slightly outside the optimal TPSA range for CNS penetration .

CNS MPO Blood-brain barrier Drug-likeness

Prioritized Application Scenarios for 3-Ethyl-5-methylimidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Scaffold for Optimized Blood-Brain Barrier Penetration

3-Ethyl-5-methylimidazolidine-2,4-dione's favorable CNS MPO profile—specifically its TPSA of 49.41 Ų (<70 Ų), LogP of -0.053 (<5), and only 1 hydrogen bond donor—makes it a superior starting scaffold for CNS-targeted drug discovery compared to unsubstituted hydantoin [1]. The reduction in HBD count and TPSA by 15% relative to hydantoin enhances the probability of passive blood-brain barrier penetration, a critical requirement for anticonvulsant, antipsychotic, or neurodegenerative disease therapeutics [2].

Physicochemical Profiling and SAR Studies of Hydantoin Derivatives

The compound's precisely defined substitution pattern (N-3 ethyl, C-5 methyl) and its distinct physicochemical parameters (LogP -0.053, pKa 12.01, TPSA 49.41 Ų) enable its use as a reference compound in structure-activity relationship (SAR) studies [1]. Researchers can directly compare these values to isomeric 5-ethyl-5-methylhydantoin (LogP 0.652) and unsubstituted hydantoin to quantify the impact of N-alkylation versus C-alkylation on membrane permeability and ionization [2].

Synthetic Intermediate for Advanced Hydantoin-Based Molecules

With a purity of ≥95% and commercial availability as a building block, 3-ethyl-5-methylimidazolidine-2,4-dione serves as a versatile intermediate for further functionalization, including N-1 arylation, C-5 alkylation, and carbonyl modifications . Its balanced lipophilicity and moderate molecular weight facilitate downstream synthetic transformations aimed at generating libraries of hydantoin derivatives for biological screening [1].

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